molecular formula C23H22FN5O B2691681 1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine CAS No. 1111418-21-3

1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B2691681
CAS No.: 1111418-21-3
M. Wt: 403.461
InChI Key: CZKONDDJFKHSAJ-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, which is fused with a fluorophenyl group and a methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

The synthesis of 1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern, which affects their chemical reactivity and biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds contain additional heteroatoms, which can enhance their interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O/c1-30-20-8-6-19(7-9-20)27-12-14-28(15-13-27)23-22-16-21(26-29(22)11-10-25-23)17-2-4-18(24)5-3-17/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKONDDJFKHSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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